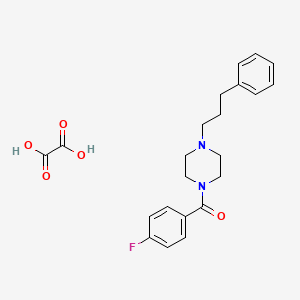![molecular formula C10H10N4O2S B4883004 {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)
{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid
Vue d'ensemble
Description
{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid, also known as TTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTA is a tetrazole-based compound that has been shown to have a variety of beneficial effects on the body, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer progression. {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of cancer cells. In addition, {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid is also stable under a variety of conditions, which makes it easy to handle in the lab. However, {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions that could be pursued in the study of {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid. One potential area of research is the development of {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the study of the mechanism of action of {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid, which could lead to a better understanding of its therapeutic effects. Finally, the study of the pharmacokinetics and pharmacodynamics of {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid in vivo could help to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. {[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid has also been shown to have anti-cancer properties, and may have potential as a cancer therapy.
Propriétés
IUPAC Name |
2-[[4-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-9(16)6-17-5-7-1-3-8(4-2-7)10-11-13-14-12-10/h1-4H,5-6H2,(H,15,16)(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXNQMIZAIEKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-tetrazol-5-yl)benzylthio]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)


![1-[4-(4-bromophenoxy)butyl]-1H-imidazole](/img/structure/B4882960.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)


![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)


![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)